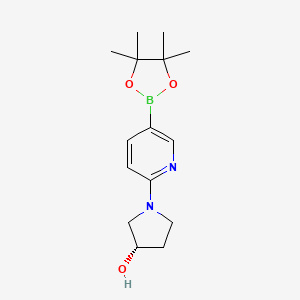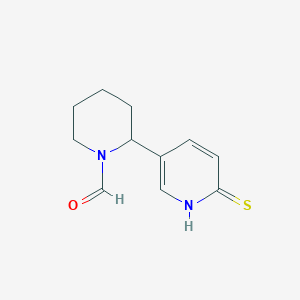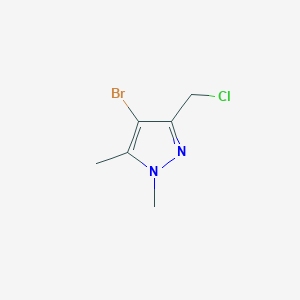
(2S)-2-amino-2-(4-bromothiophen-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-2-(4-bromothiophen-2-yl)propanoic acid: is an organic compound that belongs to the class of amino acids It features a brominated thiophene ring attached to the alpha carbon of the amino acid structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-2-(4-bromothiophen-2-yl)propanoic acid typically involves the bromination of thiophene followed by coupling with an amino acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated thiophene with an amino acid derivative in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Materials Science: It can be incorporated into polymers to enhance their electronic properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry:
Sensors: The compound can be used in the development of chemical sensors due to its sensitivity to environmental changes.
作用机制
The mechanism of action of (2S)-2-amino-2-(4-bromothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can interact with the active site of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effect .
相似化合物的比较
- 2-amino-2-(4-chlorothiophen-2-yl)propanoic acid
- 2-amino-2-(4-fluorothiophen-2-yl)propanoic acid
- 2-amino-2-(4-iodothiophen-2-yl)propanoic acid
Comparison:
- Uniqueness: The presence of the bromine atom in (2S)-2-amino-2-(4-bromothiophen-2-yl)propanoic acid provides unique electronic properties that can enhance its reactivity and binding affinity compared to its chloro, fluoro, and iodo counterparts.
- Reactivity: The bromine atom can participate in a wider range of substitution reactions, making it more versatile for synthetic applications.
- Applications: The unique properties of the brominated compound make it more suitable for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C7H8BrNO2S |
|---|---|
分子量 |
250.12 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(4-bromothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO2S/c1-7(9,6(10)11)5-2-4(8)3-12-5/h2-3H,9H2,1H3,(H,10,11)/t7-/m1/s1 |
InChI 键 |
PSXSRGCWALMHHV-SSDOTTSWSA-N |
手性 SMILES |
C[C@@](C1=CC(=CS1)Br)(C(=O)O)N |
规范 SMILES |
CC(C1=CC(=CS1)Br)(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


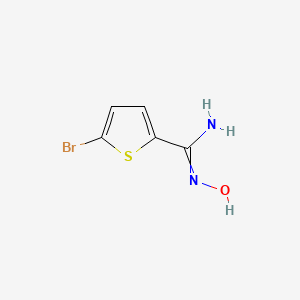
![rac-benzyl (1R,2S,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11822719.png)
![N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11822723.png)
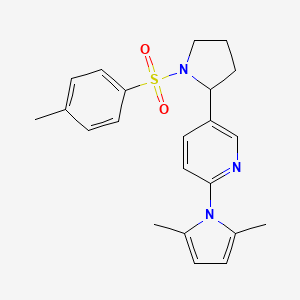
![1-piperidin-1-yl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11822730.png)
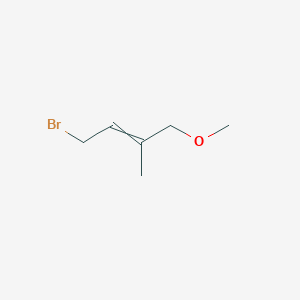
![1-pyrrolidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11822745.png)

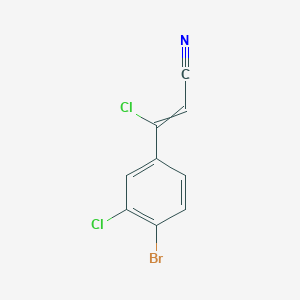
![6-bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822766.png)

